2-Amino-3-nitrobenzaldehyde

Overview

Description

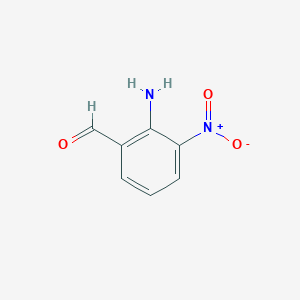

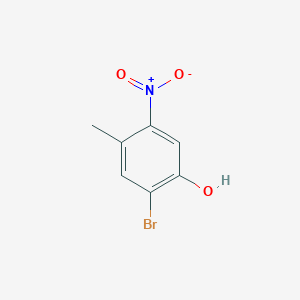

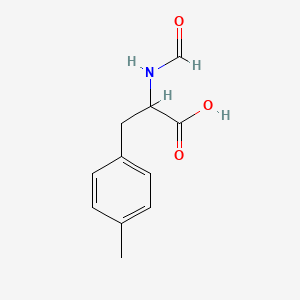

2-Amino-3-nitrobenzaldehyde is a chemical compound with the molecular formula C₇H₆N₂O₃ . It is an organic compound containing both amino and nitro functional groups. The compound’s IUPAC name is 2-amino-3-nitrobenzaldehyde . It appears as a solid and is typically stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .

Synthesis Analysis

The synthesis of 2-Amino-3-nitrobenzaldehyde involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde in absolute ethanol. This reaction yields the desired compound, as shown in Scheme 1, Path c .

Scientific Research Applications

Enantioselective Aldol Reaction

2-Amino-3-nitrobenzaldehyde: is utilized in the synthesis of polyamines and amino acid derivatives, which serve as catalysts in enantioselective aldol reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in organic synthesis. The derivatives of 2-Amino-3-nitrobenzaldehyde have shown to yield aldol products with high chemical yields (up to 95%) and notable diastereo- and enantioselectivity .

Synthesis of Monoazo Disperse Dyes

This compound is also employed in the synthesis of monoazo disperse dyes . These dyes are derived from 2-Amino-3-nitrobenzaldehyde as diazo components and are applied to polyester fabrics. The synthesized dyes exhibit excellent fastness properties on the substrate, making them valuable in textile applications .

Schiff Base Formation

2-Amino-3-nitrobenzaldehyde: is a key precursor in the synthesis of Schiff base compounds . Schiff bases are formed by the condensation of primary amines with carbonyl compounds and have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-nitrobenzaldehyde is the enzyme L-threonine transaldolase from Pseudomonas sp. (PsLTTA) . This enzyme plays a crucial role in the synthesis of amphenicol antibiotic chloramphenicol .

Mode of Action

2-Amino-3-nitrobenzaldehyde interacts with its target enzyme through a biocatalytic step mediated by L-threonine transaldolase . This interaction results in the conversion of 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . The compound’s mode of action is likely to involve a Schiff base mechanism, which involves the condensation reaction between a primary amine and an aldehyde or ketone .

Biochemical Pathways

The compound is involved in the chemoenzymatic synthesis of amphenicol antibiotic chloramphenicol . This process involves a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase . The compound also plays a role in the synthesis of β-hydroxy-α-amino acids .

Pharmacokinetics

The compound’s molecular weight (166134 Da) suggests that it may have favorable absorption and distribution characteristics

Result of Action

The result of the action of 2-Amino-3-nitrobenzaldehyde is the production of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . This compound is a key intermediate in the synthesis of the antibiotic chloramphenicol .

Action Environment

The action of 2-Amino-3-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the efficiency of the biocatalytic step mediated by L-threonine transaldolase can be affected by the reaction conditions Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment

properties

IUPAC Name |

2-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKGAMZVANIDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540258 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-nitrobenzaldehyde | |

CAS RN |

97271-97-1 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

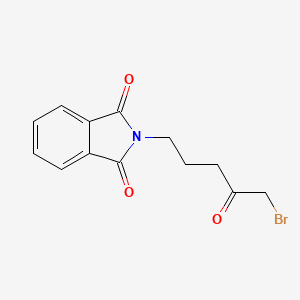

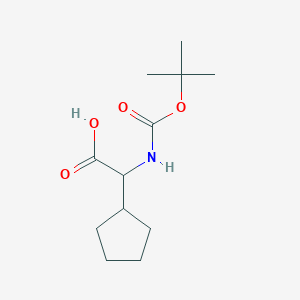

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)